Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc
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Overview
Description
Zinc Thiazole, also known as Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, is a compound with the molecular formula C₄H₄N₆S₄Zn and a molecular weight of 329.75 g/mol . This compound is known for its applications in various fields, including agriculture and medicine, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc Thiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with zinc salts. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with zinc acetate in an appropriate solvent under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of Zinc Thiazole may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The thiol group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Zinc Thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other thiadiazole derivatives.
Biology: Exhibits antibacterial and antifungal properties, making it useful in studying microbial inhibition.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Employed as a fungicide in agriculture to control crop diseases such as rice bacterial blight.
Mechanism of Action
The mechanism of action of Zinc Thiazole involves its interaction with biological targets. For instance, in its role as an antibacterial agent, Zinc Thiazole disrupts the cell wall integrity of bacteria, leading to cell lysis and death . In anticancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of Zinc Thiazole.
Thiadiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness: Zinc Thiazole stands out due to its zinc coordination, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in anticancer research highlight its versatility compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C2H2N3S2Zn+ |
---|---|
Molecular Weight |
197.6 g/mol |
IUPAC Name |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1 |
InChI Key |
OTTPCYRHOWUXGE-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=C(S1)[S-])N.[Zn+2] |
Origin of Product |
United States |
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